2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction conditions are mild, and the method is considered green and efficient.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of recyclable catalysts and benign solvents further enhances the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole moiety can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Choline hydroxide in water at elevated temperatures and pressures.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinazoline-2,4(1H,3H)-diones.
Reduction: Corresponding reduced derivatives of the compound.
Substitution: Substituted quinazolinone derivatives.
Scientific Research Applications
2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit the activity of kinases involved in cell proliferation, thereby exhibiting antitumor activity .
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4(1H,3H)-dione derivatives: These compounds share a similar core structure and exhibit similar biological activities, such as PARP-1/2 inhibition.
Quinazolin-4(3H)-ones: These compounds are also known for their broad range of biological activities, including antimicrobial and antitumor properties.
Uniqueness
2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is unique due to its specific combination of the quinazolinone and thiadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H17N5O2S |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C20H17N5O2S/c26-17(12-25-13-21-16-9-5-4-8-15(16)19(25)27)22-20-24-23-18(28-20)11-10-14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H,22,24,26) |
InChI Key |
GYESUHGQXFVCDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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